molecular formula C10H8O3 B179646 Methyl benzofuran-5-carboxylate CAS No. 108763-47-9

Methyl benzofuran-5-carboxylate

Cat. No. B179646
CAS RN: 108763-47-9
M. Wt: 176.17 g/mol
InChI Key: XDRBAVJWSHNLQN-UHFFFAOYSA-N
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Description

“Methyl benzofuran-5-carboxylate” is a chemical compound with the molecular formula C10H8O3 . It is widely used in research and development .


Synthesis Analysis

The synthesis of benzofuran derivatives has been performed using various methods . For instance, one study synthesized benzofuran ester derivatives from methyl (E)-3-[2-(4-hydroxy-3-methoxy phenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl] prop-2-enoate by treating it with various alkyl halides .


Molecular Structure Analysis

The molecular structure of “Methyl benzofuran-5-carboxylate” has been confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR .


Chemical Reactions Analysis

Benzofuran derivatives are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Physical And Chemical Properties Analysis

“Methyl benzofuran-5-carboxylate” has a molecular weight of 176.17 g/mol, a topological polar surface area of 39.4 Ų, and a complexity of 202 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Antimicrobial Agents

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been developed as efficient derivatives in diverse fields of antimicrobial therapy . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Anticancer Therapeutic Agents

Benzofuran scaffolds have shown extraordinary inhibitory potency against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs . Many of the described benzofurans are promising candidates for development as anticancer agents . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Treatment of Skin Diseases

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Development of New Therapeutic Agents

Resistance to antibiotics is a major global problem and there is an urgent need to develop new therapeutic agents . Benzofuran and its derivatives have been found to be suitable structures for this purpose .

Improved Bioavailability

In recent years, compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Synthesis of Phosphonate Derivatives

The radical bromination of the methyl group of benzofuran derivatives with NBS/AIBN in CCl 4 under reflux gave a brominated intermediate, which was converted into the corresponding phosphonate .

Future Directions

Benzofuran and its derivatives are gaining attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Recent studies have focused on the design and synthesis of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer .

properties

IUPAC Name

methyl 1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRBAVJWSHNLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506490
Record name Methyl 1-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzofuran-5-carboxylate

CAS RN

108763-47-9
Record name Methyl 1-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-((2,2-dimethoxy)ethoxy)benzoate (10.00 g) and polyphosphoric acid (20.00 g) were refluxed in 1,2-dichloroethane (50 ml) for 1 hr. After cooling, ice was added, and the separated organic layer was washed with 10% hydrochloric acid. The mixture was dried over magnesium sulfate, concentrated and purified by column chromatography to give the objective compound (0.86 g).
Name
Methyl 4-((2,2-dimethoxy)ethoxy)benzoate
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 4-hydroxy-3-[(trimethylsilyl)ethynyl]benzoate (11 g, 44.5 mmol) is combined with DIA (7.1 ml, 50 mmol) and cuprous iodide (423 mg, 2.2 mmol) in 100 ml MeOH in a flask under nitrogen. The reaction is warmed to 60° C. for 6 h, the volatiles are removed in vacuo, and the brown-green residue is chromatographed over 500 g silica gel (230-400 mesh) eluting with 20% EtOAc/hexane. The appropriate fractions are combined and concentrated to give 2.63 g (34%) of methyl benzofuran-5-carboxylate as a pale oil which crystallized on standing. 1H NMR (300 MHz, CDCl3): δ 3.95, 6.86, 7.53, 7.70, 8.03, 8.36 ppm.
Name
Methyl 4-hydroxy-3-[(trimethylsilyl)ethynyl]benzoate
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
423 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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